tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
CAS No.: 1319716-41-0
Cat. No.: VC2890951
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate - 1319716-41-0](/images/structure/VC2890951.png)
Specification
CAS No. | 1319716-41-0 |
---|---|
Molecular Formula | C13H23NO3 |
Molecular Weight | 241.33 g/mol |
IUPAC Name | tert-butyl 8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3 |
Standard InChI Key | MUMPVHCQFGQIKY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O |
Introduction
Basic Information and Chemical Identity
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is an organic compound identified by the CAS number 1319716-41-0. It belongs to the class of azaspiro compounds, which are characterized by their distinctive structural properties featuring a nitrogen atom at a spiro junction. The compound contains a spirocyclic system with a hydroxyl group at the 7-position and a tert-butyl carboxylate protecting group on the nitrogen atom .
Nomenclature and Identifiers
The compound has several synonyms and identifiers in chemical databases and literature. The following table summarizes the key identifying information:
Parameter | Value |
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Primary Name | tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
CAS Registry Number | 1319716-41-0 |
Alternative Names | 7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester; 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester; tert-butyl 8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate |
Molecular Formula | C₁₃H₂₃NO₃ |
Molecular Weight | 241.33 g/mol |
InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3 |
InChIKey | MUMPVHCQFGQIKY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O |
Table 1: Chemical Identifiers of tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Structural Characteristics
Molecular Structure
The compound features a spirocyclic system comprising two five-membered rings joined at a common spiro atom. One of the rings contains a nitrogen atom (forming a pyrrolidine derivative), while the other contains a hydroxyl group at the 7-position. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .
The structure can be visualized as having:
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A central spiro carbon atom
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A pyrrolidine ring containing the nitrogen atom protected with a Boc group
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A cyclopentane ring with a hydroxyl substituent
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The tert-butyl group providing steric bulk and protection to the carbamate functionality
Functional Groups
The compound contains several key functional groups that determine its chemical reactivity:
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Hydroxyl group (-OH): Located at the 7-position of the spirocyclic system
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Carbamate group: The Boc-protected nitrogen (N-C(=O)-O-C(CH3)3)
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Spiro junction: The quaternary carbon connecting the two ring systems
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tert-Butyl group: Providing protection to the carbamate oxygen
These functional groups contribute to the compound's potential to undergo various chemical transformations, particularly at the hydroxyl position.
Physical and Chemical Properties
Property | Value |
---|---|
Physical Appearance | Not explicitly described in sources, likely a white or off-white solid |
Solubility | Soluble in common organic solvents like dichloromethane |
Storage Conditions | Room temperature (based on similar compounds) |
Purity (Commercial) | ≥97% |
Chemical Stability | Stable under normal laboratory conditions |
Table 2: Physical and Chemical Properties of tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Chemical Reactions
Oxidation
One of the well-documented reactions of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is its oxidation to form tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-42-1). This reaction employs Dess-Martin periodane as the oxidizing agent in dichloromethane .
The reaction conditions are as follows:
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Reagent: Dess-Martin periodane (DMP)
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Solvent: Dichloromethane (DCM)
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Temperature: Initial cooling to 0°C, followed by warming to room temperature
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Atmosphere: Inert (nitrogen)
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Reaction time: Overnight
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Yield: 62%
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Work-up: Addition of saturated NaHCO3 and Na2S2O3 aqueous solutions
The reaction proceeds as follows:
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A suspension of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (2.10 g, 8.70 mmol) in anhydrous DCM (25 mL) is prepared.
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Dess-Martin periodane (4.43 g, 10.44 mmol) is added at 0°C under a nitrogen atmosphere.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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The mixture is cooled to 0°C, and DCM (50 mL) is added.
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Saturated NaHCO3 aqueous solution (30 mL) and saturated Na2S2O3 aqueous solution (30 mL) are added.
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The organic phase is separated and processed to yield the ketone product .
This oxidation reaction transforms the secondary alcohol (hydroxyl group) into a ketone, which may serve as an important intermediate for further chemical transformations.
Applications and Uses
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has several potential applications based on its structure and reactivity:
Pharmaceutical Synthesis
The compound serves as a valuable building block in pharmaceutical synthesis due to its unique spirocyclic structure. Azaspiro compounds, in general, have garnered attention in medicinal chemistry for their conformational properties and potential biological activities.
Chemical Intermediate
As evidenced by its oxidation to tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate, the compound functions as an important intermediate in the synthesis of more complex molecules. The hydroxyl group provides a versatile handle for further functionalization, making it useful in multi-step synthetic sequences .
Research and Development
The compound is classified as a heterocyclic building block, suggesting its utility in research and development of new chemical entities. Its availability from chemical suppliers indicates its value to synthetic chemists and researchers in both academic and industrial settings .
Related Compounds
Several structurally related compounds share similarities with tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate:
Direct Derivatives
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tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1319716-42-1): The oxidation product formed when the hydroxyl group is converted to a ketone .
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tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1341037-08-8): A related compound where the hydroxyl group is replaced with an amino group .
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